molecular formula C23H24O5 B11163056 methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11163056
M. Wt: 380.4 g/mol
InChI Key: QLWGZHKYKMBQJC-UHFFFAOYSA-N
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Description

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a molecular formula of C23H24O5. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the 3,5-dimethylbenzyl group and the acetate moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
  • {7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Uniqueness

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl {7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromen-2-one derivatives. Its unique structure and functional groups suggest potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24O5C_{23}H_{24}O_5, with a molecular weight of 380.4 g/mol. The compound features a chromen-2-one core substituted with a methyl group, a 3,5-dimethylbenzyl group, and an acetate moiety. This structural composition is crucial for its biological activity.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways. This interaction can lead to significant changes in cellular processes.
  • Receptor Modulation : It may interact with specific receptors to influence cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Gene Expression Alteration : The compound could affect the transcription of genes related to oxidative stress and apoptosis, contributing to its biological effects.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies using various cancer cell lines have demonstrated that the compound inhibits cell proliferation effectively. For instance:

Cell Line IC50 (µM) Effect
A5490.12Strong inhibition
HeLa0.024Excellent inhibition
A27800.036Effective inhibition

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibitory effects:

Microorganism MIC (µg/mL)
Staphylococcus epidermidis1000

This indicates potential applications in treating infections caused by resistant bacterial strains.

Antioxidative Properties

This compound has been evaluated for its antioxidative capabilities. The compound's ability to scavenge free radicals suggests it could play a role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Antitumor Effects : A study published in the Bulletin of the Korean Chemical Society highlighted the growth inhibitory effects of similar chromen derivatives on tumor cell lines using MTT assays . The results support the potential for this compound in cancer therapy.
  • Antibacterial Activity Research : Another investigation focused on the antimicrobial properties of related compounds found that chromen derivatives exhibited significant activity against various pathogens . This supports the hypothesis that this compound may share similar properties.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[7-[(3,5-dimethylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C23H24O5/c1-13-8-14(2)10-17(9-13)12-27-20-7-6-18-15(3)19(11-21(24)26-5)23(25)28-22(18)16(20)4/h6-10H,11-12H2,1-5H3

InChI Key

QLWGZHKYKMBQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C)C

Origin of Product

United States

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